N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide
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Overview
Description
N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a phenyl group linked to a propanamide chain
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases , which play a crucial role in the signal transduction pathways of cells, regulating cellular functions such as growth, differentiation, and metabolism.
Mode of Action
Similar compounds have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular functions.
Biochemical Pathways
Tyrosine kinase inhibitors, like similar compounds, can affect multiple signaling pathways involved in cell growth and survival . The downstream effects of these changes can include altered cell proliferation, differentiation, and apoptosis.
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to changes in cellular functions such as growth, differentiation, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method involves the reaction of 4-(pyridin-2-yl)piperazine with 4-bromomethylbenzene under basic conditions to form the intermediate compound. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of catalysts and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Comparison with Similar Compounds
N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide can be compared with other similar compounds, such as:
N-(4-{[4-(pyridin-3-yl)piperazin-1-yl]methyl}phenyl)propanamide: Similar structure but with the pyridine ring substituted at a different position, leading to different biological activity.
N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)quinoline-6-carboxamide: Contains a quinoline moiety instead of a propanamide chain, used as a corrosion inhibitor.
N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)benzamide: Similar structure but with a benzamide group, showing different pharmacological properties.
Properties
IUPAC Name |
N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-19(24)21-17-8-6-16(7-9-17)15-22-11-13-23(14-12-22)18-5-3-4-10-20-18/h3-10H,2,11-15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGKVZZVWIRYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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